molecular formula C22H26N6O2S B2382382 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine CAS No. 920625-10-1

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine

Cat. No.: B2382382
CAS No.: 920625-10-1
M. Wt: 438.55
InChI Key: NEZWCSPDOMENNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-Phenyl-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine is a hybrid molecule combining a tetrazole moiety, a piperazine core, and a sulfonyl-linked tetrahydronaphthalene group. The tetrazole ring, a nitrogen-rich heterocycle, is substituted with a phenyl group at position 1 and connected via a methylene bridge to the piperazine nitrogen. The piperazine’s second nitrogen is sulfonylated by a 5,6,7,8-tetrahydronaphthalen-2-yl group, conferring lipophilicity and structural bulk. This compound belongs to a class of sulfonamide-tetrazole hybrids explored for antiproliferative activity, leveraging the pharmacophoric synergy of sulfonyl groups (for receptor binding) and tetrazoles (for metabolic stability) .

Properties

IUPAC Name

1-[(1-phenyltetrazol-5-yl)methyl]-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2S/c29-31(30,21-11-10-18-6-4-5-7-19(18)16-21)27-14-12-26(13-15-27)17-22-23-24-25-28(22)20-8-2-1-3-9-20/h1-3,8-11,16H,4-7,12-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZWCSPDOMENNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)CC4=NN=NN4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrazole Ring: This can be achieved by reacting a nitrile with sodium azide in the presence of a catalyst.

    Attachment of the Phenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Piperazine Ring: Piperazine can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Sulfonylation: The tetrahydronaphthalene moiety can be introduced via sulfonylation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential pharmaceutical applications, such as in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Interference with signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Tetrazole-Piperazine Sulfonamide Derivatives

The target compound shares structural homology with derivatives synthesized by Kommula et al. (), where tetrazole-5-thiols are coupled with substituted phenylsulfonyl piperazines. Key differences include:

  • Sulfonyl Group: The target uses a 5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl group, while analogues like 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine () feature smaller substituents (e.g., methyl or simple aryl groups).
  • Tetrazole Substitution : Unlike halogenated or methoxy-substituted tetrazoles in (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole), the target retains an unsubstituted phenyl group, balancing electronic effects and synthetic simplicity.

Piperazine-Based Inhibitors

Compound 43 from , (S)-4-(4-fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide, shares the tetrahydronaphthalene motif but replaces the sulfonyl group with a carboxamide linkage. This difference may alter target selectivity, as sulfonyl groups often engage in hydrogen bonding with serine or tyrosine residues in enzymes .

Pharmacological and Physicochemical Properties

Antiproliferative Activity

The tetrahydronaphthalene group may enhance activity compared to simpler aryl sulfonamides by mimicking steroid scaffolds or binding hydrophobic enzyme pockets .

Physicochemical Metrics

  • Solubility : The tetrahydronaphthalene group increases logP relative to methoxy- or fluoro-substituted derivatives (), suggesting reduced aqueous solubility but improved tissue penetration .

Biological Activity

The compound 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine is a complex molecule that integrates a tetrazole moiety with a piperazine structure, known for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: the tetrazole ring and the piperazine ring with a sulfonyl group. The presence of these functional groups is crucial for its biological activity.

Chemical Formula

  • Molecular Formula: C20H24N4O2S
  • Molecular Weight: 396.49 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, tetrazole derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and function as inhibitors of key enzymes.

Case Study:
A study evaluating the antimicrobial activity of similar tetrazole derivatives found that certain compounds displayed minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential .

Antitumor Activity

Tetrazole-containing compounds are also being explored for their antitumor properties. The structural features of the tetrazole moiety may enhance the interaction with DNA or RNA, leading to inhibition of cancer cell proliferation.

Research Findings:
In vitro studies on related compounds have demonstrated cytotoxic effects on various cancer cell lines, with IC50 values ranging from 10 to 30 µM. These effects are attributed to the compound's ability to induce apoptosis in cancer cells by activating caspase pathways .

CNS Activity

The piperazine segment is well-known for its central nervous system (CNS) activity. Compounds with piperazine structures have been linked to anxiolytic and antidepressant effects.

Mechanism of Action:
Research indicates that these compounds may act as serotonin receptor modulators, affecting neurotransmitter levels and potentially alleviating symptoms of anxiety and depression .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus0.5
AntimicrobialEscherichia coli0.5
AntitumorHeLa Cells15
AntitumorMCF-7 Breast Cancer Cells25
CNS ActivityRat Cortical NeuronsN/A

Q & A

Q. What are the recommended synthetic routes and critical optimization parameters for this compound?

The synthesis typically involves multi-step protocols, including nucleophilic substitution and sulfonylation. For example:

  • Step 1 : Reacting a piperazine precursor with a tetrazole-containing alkylating agent (e.g., 1-phenyl-1H-tetrazol-5-yl methyl chloride) under inert conditions (N₂ atmosphere) in a polar aprotic solvent like DMF or acetonitrile .
  • Step 2 : Sulfonylation of the piperazine nitrogen using 5,6,7,8-tetrahydronaphthalen-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) . Optimization : Control reaction temperature (0–5°C for sulfonylation), use catalysts like DMAP for improved yields, and monitor intermediates via TLC/HPLC .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ≥95% purity threshold .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm), sulfonyl group (δ 7.2–7.8 ppm for aromatic protons), and tetrazole moiety (δ 8.1–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the primary biological targets and pathways implicated for this compound?

Piperazine-sulfonamide hybrids often target:

  • GPCRs : Serotonin (5-HT1A) and sigma receptors due to structural mimicry of arylpiperazine pharmacophores .
  • Enzymes : Sulfonamide groups may inhibit carbonic anhydrases or matrix metalloproteinases (MMPs) . Pathways : Neurotransmitter modulation (e.g., antidepressant activity) or apoptosis induction in cancer cell lines .

Q. How to design initial biological screening assays for this compound?

  • In Vitro :
  • Receptor binding assays (e.g., radioligand displacement for 5-HT1A using [³H]-8-OH-DPAT) .
  • Enzymatic inhibition assays (e.g., fluorogenic substrates for MMP-9) .
    • Cell-Based : MTT assays on cancer lines (e.g., MCF-7) to assess IC₅₀ values .
      Controls : Include reference compounds (e.g., buspirone for 5-HT1A) and vehicle-only groups .

Advanced Research Questions

Q. How to design studies to elucidate the compound’s structure-activity relationship (SAR) for receptor binding?

  • Systematic Modifications :
  • Vary substituents on the tetrazole (e.g., electron-withdrawing groups at the phenyl ring) .
  • Replace the tetrahydronaphthalene sulfonyl group with bicyclic analogs (e.g., indane sulfonyl) .
    • Assays : Compare binding affinities (Kᵢ) across modified analogs using competitive radioligand assays .
    • Computational Modeling : Docking studies (AutoDock Vina) to predict binding poses in 5-HT1A receptor homology models .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Variable Analysis :
  • Assay Conditions : Differences in buffer pH, ion concentration, or cell passage number may alter receptor binding .
  • Structural Analogues : Confirm if discrepancies arise from impurities or byproducts (e.g., via LC-MS tracking) .
    • Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and apply statistical tools (ANOVA) to identify outliers .

Q. How to evaluate the compound’s pharmacokinetic properties and metabolic stability?

  • In Vitro ADME :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
    • In Vivo : Administer to rodents (IV/PO) and calculate AUC, t₁/₂, and bioavailability .
      Key Parameters : High metabolic stability (>60% remaining after 1 hr) and low CYP inhibition (IC₅₀ > 10 μM) .

Q. What computational approaches predict interactions with biological targets?

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 5-HT1A) over 100 ns to assess binding stability .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonyl oxygen as hydrogen bond acceptor) using Schrödinger Phase .
  • QSAR : Develop regression models correlating substituent electronegativity with MMP-9 inhibitory activity .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Synthetic Challenges : Optimize protecting groups (e.g., Boc for piperazine) to prevent sulfonylation side reactions .
  • Biological Replicates : Use ≥3 independent experiments with error bars to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.